molecular formula C12H12O3 B8328940 2-(3,5-Dimethoxyphenyl)furan

2-(3,5-Dimethoxyphenyl)furan

Cat. No.: B8328940
M. Wt: 204.22 g/mol
InChI Key: ADJXFJVZGUSTKS-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenyl)furan is a furan derivative featuring a phenyl ring substituted with two methoxy groups at the 3- and 5-positions, attached to the 2-position of the furan heterocycle. Its synthesis likely involves cross-coupling reactions or electrophilic substitution, as seen in similar furan derivatives .

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

2-(3,5-dimethoxyphenyl)furan

InChI

InChI=1S/C12H12O3/c1-13-10-6-9(7-11(8-10)14-2)12-4-3-5-15-12/h3-8H,1-2H3

InChI Key

ADJXFJVZGUSTKS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC=CO2)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Aryl-Substituted Furans with Methoxy Groups

  • 2-(4-Methoxyphenyl)benzo[b]furan (Compound 117): This benzo-fused furan derivative, synthesized via allylation, shares a methoxyphenyl substituent but includes a fused benzene ring. Its allyl group enables further functionalization, a feature absent in 2-(3,5-Dimethoxyphenyl)furan . Key Difference: Benzo-fusion raises melting points and reduces solubility in polar solvents due to increased hydrophobicity.
  • 2-(2,4-Dimethoxyphenyl)- and 2-(3,4-Dimethoxyphenyl)triazole Derivatives :
    These triazole-based compounds () replace the furan ring with a 1,2,4-triazole, altering hydrogen-bonding capacity and metabolic stability. The dimethoxyphenyl group’s position (2,4 vs. 3,5) affects steric interactions and electronic distribution. Toxicity predictions via GUSAR-online suggest lower acute toxicity for triazole-thioacetate esters compared to furan analogs, possibly due to reduced electrophilicity .

Benzo[b]furan Analogs

  • 5-Allyl-2-(3,5-Dimethoxyphenyl)benzo[b]furan (Compound 118): This compound () shares the 3,5-dimethoxyphenyl substituent but incorporates a fused benzene ring and an allyl group. The allyl group facilitates cycloaddition reactions, expanding synthetic utility.

Dihydrofuran Derivatives

  • 2,5-Dimethoxy-2,5-dihydrofuran: A partially saturated furan derivative () used as a synthon for 2(5H)-furanones. Unlike this compound, its reduced ring is more reactive toward electrophilic additions and ring-opening reactions. This reactivity enables one-step syntheses of complex molecules, but the lack of aromaticity limits its stability under acidic conditions .

Structural and Functional Data Comparison

Compound Core Structure Substituents Key Properties/Applications Reference
This compound Furan 3,5-Dimethoxyphenyl Potential bioactive intermediate
2-(4-Methoxyphenyl)benzo[b]furan Benzo[b]furan 4-Methoxyphenyl, allyl Enhanced rigidity, synthetic versatility
2-(2,4-Dimethoxyphenyl)triazole 1,2,4-Triazole 2,4-Dimethoxyphenyl, thioacetate Lower predicted toxicity, esterification potential
2,5-Dimethoxy-2,5-dihydrofuran Dihydrofuran 2,5-Dimethoxy Reactive synthon for furanone derivatives

Research Findings and Implications

  • Synthetic Utility : Allylation and cross-coupling strategies used for benzo[b]furan derivatives () could be adapted for this compound synthesis.
  • Bioactivity : The dimethoxyphenyl group’s electron-donating effects may enhance interactions with biological targets, as seen in triazole analogs ().
  • Stability: Non-fused furans like this compound are likely less thermally stable than benzo-fused counterparts but more reactive toward electrophiles .

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